2-(Piperidin-3-yl)phenol
Description
2-(Piperidin-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted at the ortho position (C2) with a piperidin-3-yl group. This combination makes the compound a versatile candidate for pharmaceutical and material science applications, particularly in drug design where piperidine derivatives are prevalent due to their bioavailability and interaction with biological targets such as enzymes and receptors .
The compound’s structure allows for modifications at both the piperidine ring (e.g., substitutions at nitrogen or other positions) and the phenol ring (e.g., halogenation or functional group additions), enabling fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-piperidin-3-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
InChI Key |
CFEOLNXVLFCYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares 2-(Piperidin-3-yl)phenol with structurally related compounds, highlighting key differences in substitution patterns, biological activities, and applications:
Physicochemical Properties
- Melting Points: Piperidine-phenol analogs exhibit melting points between 268–287°C, influenced by substituent bulkiness and hydrogen-bonding capacity .
- Solubility: Phenolic hydroxyl groups improve aqueous solubility, whereas aromatic cores (e.g., pyrimidine in KP-162) may reduce it .
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